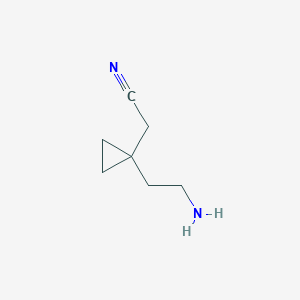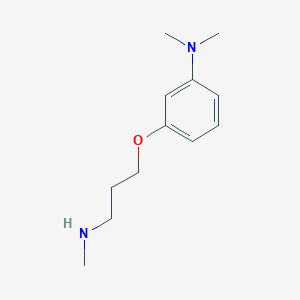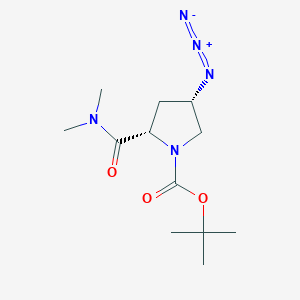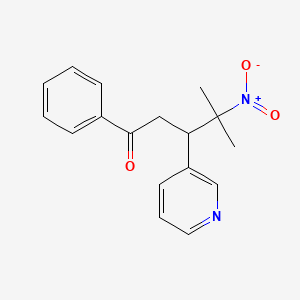![molecular formula C21H19F3N2O4S B8463249 2,2,2-Trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide CAS No. 353229-45-5](/img/structure/B8463249.png)
2,2,2-Trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-MPPTS involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with 3-bromobenzyl bromide to form 3-(2-methoxyphenoxy)benzyl bromide. This intermediate is then reacted with pyridine-3-methanamine to yield the corresponding amine. Finally, the amine is treated with 2,2,2-trifluoroethanesulfonyl chloride to produce 3-MPPTS.
Industrial production methods for 3-MPPTS are not widely documented, but the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
3-MPPTS undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to the corresponding amine.
Substitution: The aromatic rings in 3-MPPTS can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-MPPTS has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a ligand in various chemical reactions and studies involving metabotropic glutamate receptors.
Biology: 3-MPPTS is employed in research to study the modulation of synaptic activity and receptor function.
Mechanism of Action
The mechanism of action of 3-MPPTS involves its binding to the metabotropic glutamate 2 receptor (mGlu2). It acts as a positive allosteric modulator, increasing the affinity of the receptor for its endogenous agonists, such as glutamate. This modulation enhances the receptor’s response to glutamate, leading to increased synaptic activity and potential therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
3-MPPTS is compared with other similar compounds, such as 4-MPPTS, 4-APPES, and CBiPES. These compounds also belong to the 3-pyridylmethylsulfonamides class and act as potentiators of mGlu2 receptors. 3-MPPTS is unique in its specific binding affinity and selectivity for mGlu2 receptors, making it a valuable tool in research and potential therapeutic applications .
Similar compounds include:
- 4-MPPTS (2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide)
- 4-APPES (N-[4-(4-carboxamidophenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide hydrochloride monohydrate)
- CBiPES (N-[4’-cyano-biphenyl-3-yl]-N-(pyridin-3-ylmethyl)ethanesulfonamide hydrochloride)
These compounds share structural similarities with 3-MPPTS but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
353229-45-5 |
|---|---|
Molecular Formula |
C21H19F3N2O4S |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C21H19F3N2O4S/c1-29-19-9-2-3-10-20(19)30-18-8-4-7-17(12-18)26(14-16-6-5-11-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 |
InChI Key |
GJWZEUKWBMFOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
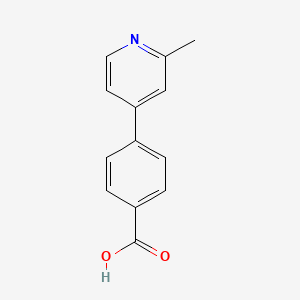
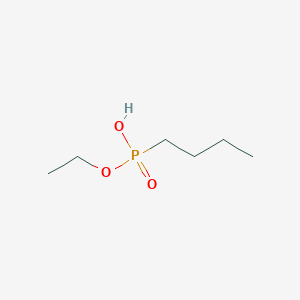
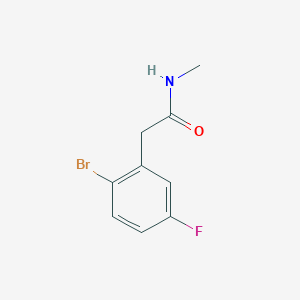
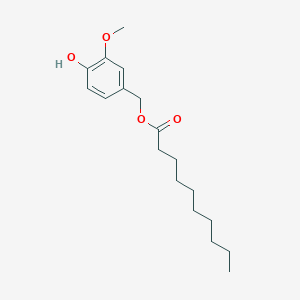

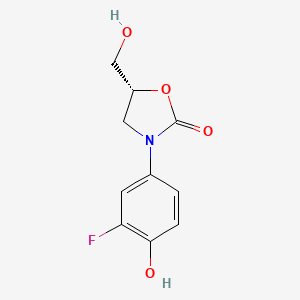
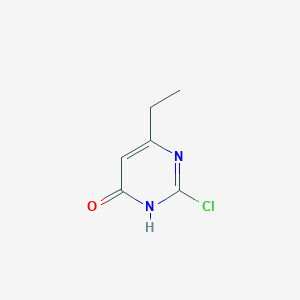
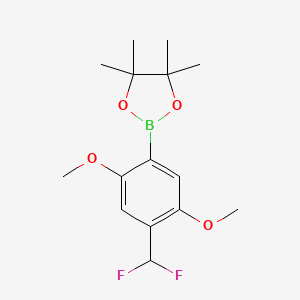
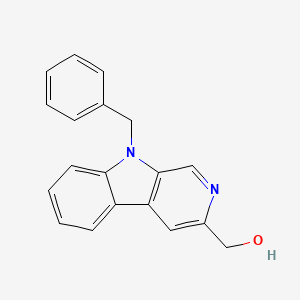
![(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane](/img/structure/B8463235.png)
